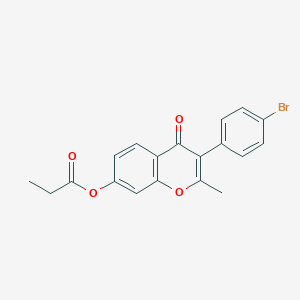
3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate” is a complex organic molecule. Similar compounds, such as “Ethyl 3-(4-bromophenyl)propionate” and “Methyl 3-(4-bromophenyl)propanoate”, are known and have been described in the literature .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “Methyl 3-(4-bromophenyl)propanoate”, has been analyzed . The molecular formula for this compound is C10H11BrO2 .Physical And Chemical Properties Analysis
For the similar compound “Methyl 3-(4-bromophenyl)propanoate”, the following properties have been reported :Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
Electrophilic Cyclization Techniques : A study on the electrophilic cyclization with N-Iodosuccinimide, focusing on the preparation of halogenated furans, exemplifies methodologies that might be applicable to synthesizing or modifying the compound of interest. The research discusses techniques for introducing halogen atoms into specific positions on aromatic rings, which could be relevant for synthesizing 3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate or similar compounds (Sniady et al., 2007).
Asymmetric Methyl Groups : Research into the preparation and detection of chiral methyl groups provides insights into stereochemical considerations in organic synthesis. This could have implications for the synthesis or analysis of 3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate, especially if its stereochemistry influences its scientific applications (Lüthy et al., 1969).
Potential Applications in Material Science and Chemistry
Organoboranes in Synthesis : The synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation showcases the use of organoboranes in creating compounds with specific functional groups. This could hint at methods for functionalizing or derivatizing the compound for various scientific applications, such as in material science or as intermediates in organic synthesis (Zaidlewicz & Wolan, 2002).
Antimicrobial Activity : Although not directly related, research on bromophenol derivatives from marine algae and their antimicrobial activities provides an example of how structurally related compounds can exhibit biological properties. Such studies could inspire research into the biological or antimicrobial properties of 3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate (Zhao et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Given the lack of specific information on “3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate”, future research could focus on its synthesis, characterization, and potential applications. It would also be interesting to study its biological activity, as similar compounds have shown diverse biological activities .
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-3-17(21)24-14-8-9-15-16(10-14)23-11(2)18(19(15)22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRLAIFRPSJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

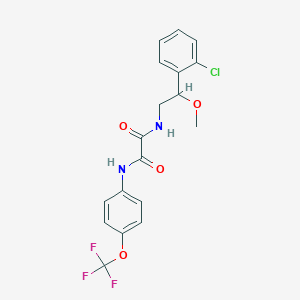
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)
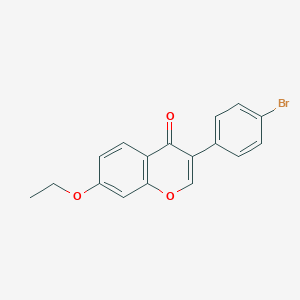
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)

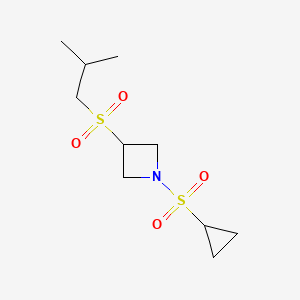
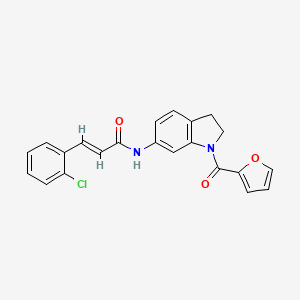
![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
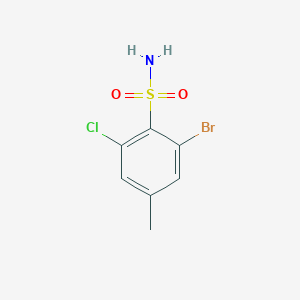

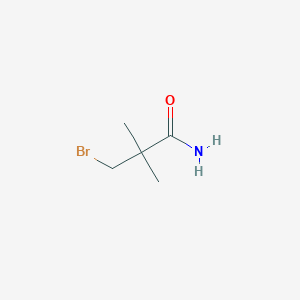
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)